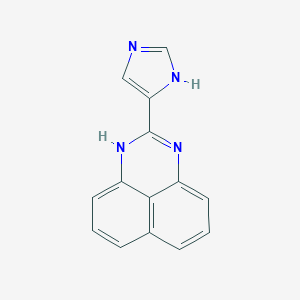

2-(1H-imidazol-5-yl)-1H-perimidine

Beschreibung

Structure

3D Structure

Eigenschaften

Molekularformel |

C14H10N4 |

|---|---|

Molekulargewicht |

234.26 g/mol |

IUPAC-Name |

2-(1H-imidazol-5-yl)-1H-perimidine |

InChI |

InChI=1S/C14H10N4/c1-3-9-4-2-6-11-13(9)10(5-1)17-14(18-11)12-7-15-8-16-12/h1-8H,(H,15,16)(H,17,18) |

InChI-Schlüssel |

JGVHLLAQQHVLQU-UHFFFAOYSA-N |

SMILES |

C1=CC2=C3C(=C1)NC(=NC3=CC=C2)C4=CN=CN4 |

Kanonische SMILES |

C1=CC2=C3C(=C1)NC(=NC3=CC=C2)C4=CN=CN4 |

Herkunft des Produkts |

United States |

Foundational & Exploratory

chemical structure and properties of 2-(1H-imidazol-5-yl)-1H-perimidine

An In-Depth Technical Guide to 2-(1H-Imidazolyl)-1H-perimidine and its Dihydro Congener: Structure, Properties, and Synthesis

A Note to the Reader: This technical guide addresses the chemical structure, properties, and synthesis of 2-(1H-imidazol-2-yl)-1H-perimidine and its precursor, 2-(1H-imidazol-2-yl)-2,3-dihydro-1H-perimidine. While the initial inquiry specified the 2-(1H-imidazol-5-yl)-1H-perimidine isomer, a comprehensive review of the current scientific literature reveals a significant focus on the 2-yl substituted counterpart, with a notable absence of data for the 5-yl isomer. This guide, therefore, concentrates on the well-documented and characterized 2-yl isomer to provide a robust and scientifically grounded resource.

Introduction: The Convergence of Imidazole and Perimidine Scaffolds

The fusion of distinct pharmacophores into a single molecular entity is a well-established strategy in medicinal chemistry to explore novel therapeutic agents with potentially enhanced or unique biological activities. The title compound, 2-(1H-imidazol-2-yl)-1H-perimidine, represents an intriguing example of such a molecular hybrid, combining the structural features of imidazole and perimidine. Perimidines are a class of polycyclic aromatic N-heterocycles known for their diverse biological activities, including antimicrobial and anticancer properties.[1][2] The imidazole moiety is a ubiquitous five-membered heterocycle present in many biologically active compounds and plays a crucial role in various biological processes.[3][4] The combination of these two scaffolds is anticipated to yield compounds with interesting physicochemical properties and biological potential.

This guide provides a detailed overview of the chemical synthesis, structural characterization, and known properties of 2-(1H-imidazol-2-yl)-1H-perimidine and its immediate synthetic precursor, 2-(1H-imidazol-2-yl)-2,3-dihydro-1H-perimidine.

Chemical Structure and Isomerism

The core structure of 2-(1H-imidazolyl)-1H-perimidine consists of a perimidine ring system linked at the 2-position to an imidazole ring. The point of attachment on the imidazole ring is crucial for the compound's overall geometry and properties. This guide focuses on the 2-yl isomer, where the perimidine moiety is connected to the C2 position of the imidazole ring.

Structural Elucidation of 2-(1H-imidazol-2-yl)-2,3-dihydro-1H-perimidine

The dihydro precursor, 2-(1H-imidazol-2-yl)-2,3-dihydro-1H-perimidine, has been successfully synthesized and comprehensively characterized.[5][6] Its structure was confirmed through various spectroscopic techniques and single-crystal X-ray diffraction.

Spectroscopic Characterization

A summary of the key spectroscopic data for 2-(1H-imidazol-2-yl)-2,3-dihydro-1H-perimidine is presented in the table below.

| Technique | Solvent | Key Signals and Assignments |

| ¹H NMR | DMSO-d₆ | - 6.529 & 7.009 ppm (dd, CH-4+9 & CH-6+7 of perimidine) - 7.160 ppm (d, CH-5+8 of perimidine) - 5.470 ppm (s, CH-2) - 6.832 ppm (s, both NH protons) - 6.910 & 7.133 ppm (br s, CH protons of imidazole) - 12.277 ppm (br s, NH of imidazole)[5] |

| ¹³C NMR | DMSO-d₆ | - 62.03 ppm (CH-2) - 105.21, 116.09, & 127.29 ppm (perimidine CH carbons) - 117.68 & 127.45 ppm (imidazole CH carbons)[5] |

| HRMS (ESI) | - | - [M+H]⁺ calculated: 237.1135, found: 237.1133 - [M-H]⁻ calculated: 235.0978, found: 235.0980[5] |

Single-Crystal X-ray Diffraction

Single-crystal X-ray diffraction analysis of 2-(1H-imidazol-2-yl)-2,3-dihydro-1H-perimidine revealed that it crystallizes in the monoclinic P21/c space group as a methanol solvate.[5] The crystal structure is stabilized by a network of hydrogen bonding interactions involving the perimidine and imidazole NH groups, the imidazole nitrogen, and the methanol molecule.[5]

Dehydrogenation to 2-(1H-imidazol-2-yl)-1H-perimidine

The fully aromatic 2-(1H-imidazol-2-yl)-1H-perimidine is obtained through the dehydrogenation of its dihydro precursor. A comparison of the ¹H NMR spectra of the dihydro and aromatic forms in DMSO-d₆ highlights the structural changes upon aromatization.[5][7] The loss of the signal corresponding to the C2-proton and the downfield shift of the aromatic protons are characteristic of the formation of the fully conjugated system.

Synthesis of 2-(1H-imidazol-2-yl)-1H-perimidine and its Dihydro Precursor

The synthesis of 2-(1H-imidazol-2-yl)-1H-perimidine is a two-step process involving the initial formation of the 2,3-dihydro-1H-perimidine derivative followed by an oxidation/dehydrogenation step.

Step 1: Synthesis of 2-(1H-imidazol-2-yl)-2,3-dihydro-1H-perimidine

The formation of 2,3-dihydro-1H-perimidines is typically achieved through the condensation of 1,8-diaminonaphthalene with a suitable aldehyde or ketone.[2][8] In the case of the title compound's precursor, the reaction involves 1,8-diaminonaphthalene and imidazole-2-carbaldehyde.[5]

Experimental Protocol:

An eco-friendly and efficient protocol for the synthesis of 2-(1H-imidazol-2-yl)-2,3-dihydro-1H-perimidine has been reported.[5]

Materials:

-

1,8-Diaminonaphthalene

-

Imidazole-2-carbaldehyde

-

Methanol (or other suitable solvents like acetonitrile, THF, water)

Procedure:

-

A solution of 1,8-diaminonaphthalene (1 equivalent) and imidazole-2-carbaldehyde (1 equivalent) in methanol is prepared.

-

The reaction mixture is stirred at room temperature for approximately 10 hours.

-

The product, 2-(1H-imidazol-2-yl)-2,3-dihydro-1H-perimidine, precipitates from the reaction mixture and can be isolated in high yield (e.g., 88% in methanol) by simple filtration.[5]

The choice of methanol as a solvent is advantageous due to the high yield and ease of product isolation.[5]

Step 2: Dehydrogenation to 2-(1H-imidazol-2-yl)-1H-perimidine

The conversion of the 2,3-dihydro-1H-perimidine to the fully aromatic perimidine can be achieved through various oxidation methods. While the specific dehydrogenation protocol for 2-(1H-imidazol-2-yl)-2,3-dihydro-1H-perimidine is not detailed in the provided search results, general methods for the aromatization of dihydroperimidines can be employed. These methods often utilize oxidizing agents.

Synthetic Workflow Diagram

Caption: Synthetic pathway for 2-(1H-imidazol-2-yl)-1H-perimidine.

Potential Applications and Future Directions

While specific biological activity data for 2-(1H-imidazol-2-yl)-1H-perimidine is not extensively reported, the known pharmacological profiles of its constituent moieties suggest potential areas of interest for future research.

-

Anticancer Activity: Both perimidine and imidazole derivatives have been investigated for their anticancer properties.[2][4] Hybrid molecules incorporating these scaffolds could exhibit interesting cytotoxic activities against various cancer cell lines.

-

Antimicrobial Activity: Perimidine derivatives are known to possess antibacterial and antifungal activities.[1] The imidazole ring is also a key component of many antimicrobial agents. Therefore, 2-(1H-imidazol-2-yl)-1H-perimidine could be a candidate for antimicrobial screening.

-

Material Science: The extended π-conjugated system of 2-(1H-imidazol-2-yl)-1H-perimidine suggests potential applications in materials science, such as in organic electronics or as a component in dyes and pigments.

Further research is warranted to explore the biological and material properties of this and other imidazole-substituted perimidines. The development of synthetic routes to access other isomers, including the initially queried 5-yl isomer, would also be of significant interest to the scientific community.

Conclusion

This technical guide has provided a comprehensive overview of the chemical structure, properties, and synthesis of 2-(1H-imidazol-2-yl)-1H-perimidine and its dihydro precursor, based on the available scientific literature. While information on the 2-(1H-imidazol-5-yl)-1H-perimidine isomer remains elusive, the detailed characterization of the 2-yl isomer offers a solid foundation for further exploration of this class of hybrid heterocyclic compounds. The straightforward synthesis and the intriguing combination of two biologically relevant scaffolds make 2-(1H-imidazol-2-yl)-1H-perimidine a promising candidate for future investigations in drug discovery and materials science.

References

-

Petkova, Z.; Rusew, R.; Bakalova, S.; Shivachev, B.; Kurteva, V. 2-(1H-Imidazol-2-yl)-2,3-dihydro-1H-perimidine. Molbank2023 , 2023, M1587. [Link]

-

Al-Ostoot, F. H., et al. "Synthesis and pharmacological profile of some new 2-substituted-2, 3-dihydro-1H-perimidine." Journal of Pharmaceutical Sciences and Research 12.4 (2020): 586-593. [Link]

-

Li, J., et al. "Synthesis and Biological Activity of Perimidine Derivatives." IOP Conference Series: Earth and Environmental Science. Vol. 69. No. 1. IOP Publishing, 2017. [Link]

-

Kumar, A., et al. "Recent Advances in the Synthesis of Perimidines and their Applications." RSC advances 10.51 (2020): 30695-30717. [Link]

-

Petkova, Zhanina, et al. "2-(1H-Imidazol-2-yl)-2, 3-dihydro-1H-perimidine." (2023). [Link]

-

Barrow, J. C., et al. "Synthesis of 2-imidazolones and 2-iminoimidazoles." Tetrahedron letters 51.33 (2010): 4425-4427. [Link]

-

Harry, N. A., et al. "A comprehensive overview of perimidines: synthesis, chemical transformations, and applications." Current Organic Chemistry 25.2 (2021): 248-271. [Link]

-

The biologically active perimidine scaffolds. [Link]

-

Verma, A., et al. "Synthesis of bioactive imidazoles: a review." J. Chem. Pharm. Res 7.5 (2015): 982-1000. [Link]

-

Kumar, M., Kumar, D., & Raj, V. (2017). Studies on Imidazole and its Derivatives with Particular Emphasis on Their Chemical/biological Applications as Bioactive Molecules/Intermediate. Current Synthetic and Systems Biology, 5(1), 1-10. [Link]

-

Daraji, D. G., Prajapati, N. P., & Patel, H. D. (2019). Synthesis and Applications of 2‐Substituted Imidazole and Its Derivatives: A Review. Journal of Heterocyclic Chemistry, 56(8), 2139-2166. [Link]

-

Sevostianov, O. S., et al. "The effect of synthesized 5-R-1H-benzo [d] imidazole-2-thiol derivatives on intraocular pressure in normal and pathological conditions." Research Results in Pharmacology 9.2 (2023). [Link]

-

Kumar, S., et al. "Synthesis and anthelmintic activity of some novel 2-substituted-4, 5-diphenyl imidazoles." Acta poloniae pharmaceutica 67.3 (2010): 243-248. [Link]

-

¹H NMR spectra of 2-(1H-imidazol-2-yl)-2,3-dihydro-1H-perimidine (down)... [Link]

-

Trivedi, M. N., et al. "Synthesis of some 2-methyl-5-nitroimidazole derivatives as potential antimicrobial agents." Journal of Chemical and Pharmaceutical Research 3.1 (2011): 313-319. [Link]

-

2-(1H-imidazol-2-yl)pyridine | C8H7N3 | CID 589313. [Link]

Sources

- 1. Synthesis and Biological Activity of Perimidine Derivatives [yyhx.ciac.jl.cn]

- 2. Recent Advances in the Synthesis of Perimidines and their Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 3. hilarispublisher.com [hilarispublisher.com]

- 4. longdom.org [longdom.org]

- 5. mdpi.com [mdpi.com]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

- 8. zjms.hmu.edu.krd [zjms.hmu.edu.krd]

The Ascendant Trajectory of 1H-Perimidines: A Technical Guide for Drug Discovery

Abstract

Nitrogen-containing heterocycles form the backbone of a vast number of pharmaceuticals, and among them, the 1H-perimidine scaffold has emerged as a privileged structure in medicinal chemistry. This tricyclic aromatic system, characterized by a naphthalene core fused with a pyrimidine ring, possesses a unique electronic architecture that imparts a remarkable versatility in biological interactions. This in-depth technical guide provides researchers, scientists, and drug development professionals with a comprehensive understanding of 1H-perimidine derivatives, from their fundamental chemical properties and synthesis to their diverse applications in drug discovery. We will delve into the causality behind synthetic strategies, explore the mechanisms underpinning their biological activities, and provide actionable protocols for their synthesis and evaluation.

The 1H-Perimidine Core: A Privileged Scaffold in Medicinal Chemistry

The 1H-perimidine ring system is a fascinating heterocyclic motif characterized by the fusion of a naphthalene and a pyrimidine ring.[1] This unique structural arrangement results in a molecule with both π-excessive and π-deficient characteristics, making it an intriguing subject for chemical and biological exploration.[2] The presence of two nitrogen atoms within the six-membered ring provides sites for hydrogen bonding and coordination with biological targets, while the extended aromatic system allows for π-π stacking and intercalation with biomacromolecules like DNA.[3]

The versatility of the perimidine scaffold is further enhanced by the ease with which it can be derivatized at various positions, allowing for the fine-tuning of its physicochemical and pharmacological properties. This has led to the development of a vast library of 1H-perimidine derivatives with a broad spectrum of biological activities.[2]

Synthetic Strategies for 1H-Perimidine Derivatives: From Classic Condensations to Modern Catalysis

The cornerstone of 1H-perimidine synthesis is the cyclocondensation reaction between 1,8-diaminonaphthalene (NDA) and a one-carbon unit, typically an aldehyde or a ketone.[2][4] The choice of reaction conditions and catalysts significantly influences the efficiency, yield, and environmental impact of the synthesis.

The Fundamental Cyclocondensation Reaction

The most prevalent method for synthesizing 2-substituted-2,3-dihydro-1H-perimidines involves the direct condensation of NDA with various aldehydes and ketones.[5][6] The reaction proceeds through the initial formation of a Schiff base, followed by an intramolecular cyclization and subsequent dehydration.

Experimental Protocol: General Synthesis of 2-Aryl-2,3-dihydro-1H-perimidines [7]

-

Reactant Preparation: In a round-bottom flask, dissolve 1,8-diaminonaphthalene (1.0 mmol) and the desired aromatic aldehyde (1.0 mmol) in a suitable solvent (e.g., ethanol, 10 mL).

-

Catalyst Addition (Optional but Recommended): Add a catalytic amount of a Lewis or Brønsted acid (e.g., p-toluenesulfonic acid, 0.1 mmol).

-

Reaction Execution: Stir the mixture at room temperature or reflux, monitoring the reaction progress by Thin Layer Chromatography (TLC).

-

Product Isolation: Upon completion, if a heterogeneous catalyst is used, filter the catalyst. Evaporate the solvent under reduced pressure.

-

Purification: Recrystallize the crude product from a suitable solvent (e.g., ethanol) to afford the pure 2-aryl-2,3-dihydro-1H-perimidine.

-

Characterization: Confirm the structure of the synthesized compound using spectroscopic methods such as ¹H NMR, ¹³C NMR, and mass spectrometry.[5]

The Role of Catalysis in Optimizing Synthesis

The efficiency of the cyclocondensation reaction can be significantly enhanced by the use of various catalysts. The choice of catalyst is critical and is often dictated by the desired reaction conditions and the nature of the substrates.

-

Lewis Acids: Catalysts like InCl₃, Zn(OAc)₂, and phenylboronic acid have been shown to be effective in promoting the reaction, often under mild conditions.[7] They function by activating the carbonyl group of the aldehyde or ketone, making it more susceptible to nucleophilic attack by the amino groups of NDA.

-

Brønsted Acids: Protic acids such as p-toluenesulfonic acid (p-TSA) and sulfamic acid also catalyze the reaction by protonating the carbonyl oxygen, thereby increasing its electrophilicity.[7]

-

Nanocatalysts: The use of nanocatalysts, such as nano-γ-Al₂O₃/SbCl₅ and magnetic nanoparticle-supported catalysts, offers advantages like high catalytic activity, ease of recovery, and reusability, aligning with the principles of green chemistry.[2][4]

-

Green Catalysts: In recent years, there has been a growing interest in employing environmentally benign catalysts like graphene oxide and even Vitamin B1.[7] These catalysts often allow the reaction to proceed under milder and more sustainable conditions.

Table 1: Comparison of Catalytic Systems for the Synthesis of 2-Phenyl-2,3-dihydro-1H-perimidine [7]

| Catalyst | Solvent | Temperature (°C) | Time (min) | Yield (%) |

| None | Ethanol | Reflux | 120 | 75 |

| p-TSA | Ethanol | Room Temp. | 30 | 92 |

| InCl₃ | Water | Room Temp. | 15 | 95 |

| Nano-γ-Al₂O₃/SbCl₅ | Solvent-free | Room Temp. | 5 (grinding) | 98 |

Synthesis of Aromatic 1H-Perimidines

While the condensation with aldehydes and ketones typically yields the 2,3-dihydro derivatives, fully aromatic 1H-perimidines can be synthesized through dehydrogenation of the dihydro analogues or by direct condensation with carboxylic acids or their derivatives.[8] For instance, the reaction of NDA with carboxylic acids under microwave irradiation in the presence of an acid catalyst can directly afford 2-substituted 1H-perimidines.

Workflow for the Synthesis of 1H-Perimidine Derivatives

Caption: Synthetic routes to 1H-perimidine and its dihydro derivatives.

The Pharmacological Versatility of 1H-Perimidine Derivatives

The unique structural features of the 1H-perimidine scaffold have been exploited to develop a wide array of derivatives with potent biological activities. This section will explore the key therapeutic areas where these compounds have shown significant promise.

Anticancer Activity

1H-perimidine derivatives have demonstrated significant potential as anticancer agents, acting through various mechanisms.[9][10]

-

DNA Intercalation: The planar aromatic structure of some perimidine derivatives allows them to intercalate between the base pairs of DNA, disrupting DNA replication and transcription and ultimately leading to apoptosis in cancer cells.[3]

-

Tubulin Polymerization Inhibition: Certain derivatives have been shown to inhibit the polymerization of tubulin, a key component of the cytoskeleton.[11] This disruption of microtubule dynamics leads to cell cycle arrest in the G2/M phase and induces apoptosis.

-

Enzyme Inhibition: Perimidine derivatives have also been identified as inhibitors of various enzymes crucial for cancer cell survival and proliferation, such as protein tyrosine phosphatases (PTP1B).[12]

Table 2: Anticancer Activity of Selected 1H-Perimidine Derivatives

| Compound | Cancer Cell Line | IC₅₀ (µM) | Proposed Mechanism of Action | Reference |

| 2-(4-Chlorophenyl)-1H-perimidine | HeLa (Cervical) | 5.2 | DNA Intercalation | [9] |

| 2-(3,4,5-Trimethoxyphenyl)-1H-perimidine | MCF-7 (Breast) | 1.8 | Tubulin Polymerization Inhibition | [11] |

| 7-(2-fluorobenzyl)-7H-[2][6][13]triazolo[4,3-a]perimidine | SGC-7901 (Gastric) | 0.15 | Not specified | [14] |

Experimental Protocol: In Vitro Cytotoxicity Assay (MTT Assay)

-

Cell Seeding: Seed cancer cells (e.g., HeLa, MCF-7) in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for cell attachment.

-

Compound Treatment: Treat the cells with various concentrations of the synthesized 1H-perimidine derivatives and a vehicle control (e.g., DMSO). Incubate for 48-72 hours.

-

MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 4 hours.

-

Formazan Solubilization: Remove the MTT solution and add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability and determine the IC₅₀ value (the concentration of the compound that inhibits 50% of cell growth).

Antimicrobial Activity

The growing threat of antimicrobial resistance has spurred the search for novel antibacterial and antifungal agents. 1H-perimidine derivatives have emerged as a promising class of compounds with broad-spectrum antimicrobial activity.[5]

-

Antibacterial Activity: Many perimidine derivatives have shown potent activity against both Gram-positive (e.g., Staphylococcus aureus) and Gram-negative (e.g., Escherichia coli) bacteria.[5] The mechanism of action is believed to involve the disruption of the bacterial cell membrane or the inhibition of essential enzymes.

-

Antifungal Activity: Several derivatives have also demonstrated significant antifungal activity against various fungal strains, including Candida albicans.[15]

Table 3: Antimicrobial Activity of Selected 2,3-Dihydro-1H-perimidine Derivatives

| Compound | Microorganism | Zone of Inhibition (mm) | Minimum Inhibitory Concentration (MIC) (µg/mL) | Reference |

| 2-(4-Nitrophenyl)-2,3-dihydro-1H-perimidine | E. coli | 18 | 125 | [5] |

| 2-(2-Hydroxyphenyl)-2,3-dihydro-1H-perimidine | S. aureus | 15 | 250 | [5] |

| 2-Methyl-2-phenyl-2,3-dihydro-1H-perimidine | C. albicans | 12 | 500 |

Experimental Protocol: Antimicrobial Susceptibility Testing (Agar Disc Diffusion Method) [5]

-

Inoculum Preparation: Prepare a standardized inoculum of the test microorganism in a sterile saline solution.

-

Plate Inoculation: Evenly spread the microbial inoculum onto the surface of a Mueller-Hinton agar plate.

-

Disc Application: Place sterile paper discs impregnated with known concentrations of the synthesized 1H-perimidine derivatives onto the agar surface.

-

Incubation: Incubate the plates at 37°C for 24 hours for bacteria and at 28°C for 48 hours for fungi.

-

Zone of Inhibition Measurement: Measure the diameter of the clear zone of growth inhibition around each disc.

Anti-inflammatory Activity

Chronic inflammation is a hallmark of many diseases, and the development of novel anti-inflammatory agents is a major focus of drug discovery. 1H-perimidine derivatives have shown promising anti-inflammatory properties, primarily through the inhibition of key inflammatory mediators.[6][14]

-

COX Inhibition: Some derivatives have been shown to inhibit cyclooxygenase (COX) enzymes, which are responsible for the synthesis of prostaglandins, key mediators of inflammation.[6]

-

Cytokine Inhibition: Certain perimidine derivatives can suppress the production of pro-inflammatory cytokines such as tumor necrosis factor-alpha (TNF-α) and interleukin-6 (IL-6) in lipopolysaccharide (LPS)-stimulated macrophages.[14] This is often achieved through the inhibition of the NF-κB and MAPK signaling pathways.

Signaling Pathway of Anti-inflammatory Action of a 1H-Perimidine Derivative

Caption: Inhibition of NF-κB and MAPK pathways by a 1H-perimidine derivative.

Antiviral Activity

The broad biological activity of perimidine derivatives also extends to the antiviral arena.[16][17] While this is a less explored area compared to their anticancer and antimicrobial properties, preliminary studies have shown their potential against a range of viruses. The mechanisms of antiviral action are still under investigation but may involve the inhibition of viral replication enzymes or interference with viral entry into host cells. Further research is warranted to fully elucidate the antiviral potential of this promising class of compounds.[18]

Structure-Activity Relationships (SAR): Tailoring Perimidines for Potency and Selectivity

Understanding the structure-activity relationship (SAR) is crucial for the rational design of more potent and selective 1H-perimidine-based drugs. While a comprehensive SAR is still evolving, some general trends have been observed:

-

Substitution at the 2-position: The nature of the substituent at the 2-position of the 2,3-dihydro-1H-perimidine ring significantly influences biological activity. For instance, the presence of electron-withdrawing groups on the 2-aryl substituent often enhances antibacterial activity.[5]

-

Aromatization of the Pyrimidine Ring: Aromatic 1H-perimidines generally exhibit stronger DNA-intercalating properties and, consequently, more potent anticancer activity compared to their 2,3-dihydro counterparts.[9]

-

Substitution on the Naphthalene Ring: Modification of the naphthalene ring system can also modulate the biological activity, although this has been less extensively studied.

Future Perspectives and Conclusion

The 1H-perimidine scaffold has proven to be a remarkably versatile platform for the development of new therapeutic agents. The ease of synthesis and the ability to readily introduce chemical diversity make it an attractive starting point for drug discovery programs. Future research in this area should focus on:

-

Elucidation of Mechanisms of Action: A deeper understanding of the molecular mechanisms underlying the biological activities of 1H-perimidine derivatives will enable more targeted drug design.

-

Systematic SAR Studies: Comprehensive SAR studies are needed to guide the optimization of lead compounds for improved potency, selectivity, and pharmacokinetic properties.

-

Exploration of New Therapeutic Areas: The broad biological activity profile of these compounds suggests that their therapeutic potential may extend beyond the areas already explored.

References

-

Well-defined cobalt(ii)-catalyzed synthesis of perimidine derivatives via acceptorless dehydrogenative annulation - Organic & Biomolecular Chemistry (RSC Publishing). Available from: [Link]

-

Recent Advances in the Synthesis of Perimidines and their Applications - PMC - NIH. (2020). Available from: [Link]

-

Synthesis and pharmacological profile of some new 2-substituted-2, 3-dihydro-1H-perimidine - Zanco Journal of Medical Sciences. (2020). Available from: [Link]

-

Synthesis and pharmacological profile of some new 2-substituted-2, 3-dihydro-1H-perimidine. (2020). Available from: [Link]

-

Review on Perimidines: A synthetic Pathways Approach - Material Science Research India. (2021). Available from: [Link]

-

Synthesis and pharmacological profile of some new 2-substituted-2, 3-dihydro-1H-perimidine - ResearchGate. (2020). Available from: [Link]

-

SYNTHESIS, CHARACTERIZATION AND ANTIMICROBIAL EVALUATION OF2,3-DIHYDRO-1H-PERIMIDINE DERIVATIVES | Moroccan Journal of Heterocyclic Chemistry. (2021). Available from: [Link]

-

2-[2-(Diphenylphosphoryl)phenyl]-1H-perimidine - MDPI. (2022). Available from: [Link]

-

Design, synthesis, anti-inflammatory activity, and molecular docking studies of perimidine derivatives containing triazole - PubMed. (2017). Available from: [Link]

-

Perimidine | C11H8N2 | CID 120189 - PubChem - NIH. Available from: [Link]

-

Cytotoxic Effects of Some Perimidine Derivatives on F2408 and 5Rp7 Cell Lines - FABAD Journal of Pharmaceutical Sciences. (2010). Available from: [Link]

-

(PDF) Screening of synthesized perimidine compounds for the assessment of antimicrobial potential: in-vitro and in-silico molecular docking and molecular dynamics simulation studies - ResearchGate. (2025). Available from: [Link]

-

2-(1H-Imidazol-2-yl)-2,3-dihydro-1H-perimidine - MDPI. (2021). Available from: [Link]

-

Synthesis and Biological Activity of Perimidine Derivatives. (2017). Available from: [Link]

-

Synthesis and comparative structural study of 2-(pyridin-2-yl)-1H-perimidine and its mono - IUCr Journals. (2021). Available from: [Link]

-

Solvent-free synthesis and anticancer activity evaluation of benzimidazole and perimidine derivatives | Request PDF - ResearchGate. (2025). Available from: [Link]

-

Synthesis, characterization and biological activity of 2- Aryl -2, 3-dihydro-1H-perimidine - Academic Journals. (2014). Available from: [Link]

-

Some important biological active perimidines | Download Scientific Diagram - ResearchGate. Available from: [Link]

-

Synthesis and comparative structural study of 2-(pyridin-2-yl)-1H-perimidine and its mono- and di-N-methylated analogues - PMC. (2021). Available from: [Link]

-

Molecular structures of 2,3-dihydro-1H-perimidines studied - ResearchGate. Available from: [Link]

-

Pharmacological Potential of Pyrmidine Derivatives: A Review With Emphasis on Antiviral Effects and Virtual Screening Against Sars‐Cov‐2 Molecular Targets - ResearchGate. (2023). Available from: [Link]

-

Design, synthesis, and bioevaluation of 1h-pyrrolo[3,2-c]pyridine derivatives as colchicine-binding site inhibitors with potent anticancer activities - Taylor & Francis. (2024). Available from: [Link]

-

Exploring 4,7-Disubstituted Pyrimido[4,5-d]pyrimidines as Antiviral and Anticancer Agents. (2024). Available from: [Link]

-

Anti-Cancer Activity of Derivatives of 1,3,4-Oxadiazole - MDPI. (2018). Available from: [Link]

-

Anticancer activity studies of some cyclic benzimidazole derivatives. (2012). Available from: [Link]

-

Antiviral Activity of Pyrimidine Containing Compounds: Patent Review - PubMed. (2022). Available from: [Link]

-

Antiviral Activity of Pyrimidine Containing Compounds: Patent Review | Bentham Science. (2023). Available from: [Link]

-

Antiviral Activity of Pyrimidine Containing Compounds: Patent Review | Request PDF - ResearchGate. (2025). Available from: [Link]

Sources

- 1. Perimidine | C11H8N2 | CID 120189 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Recent Advances in the Synthesis of Perimidines and their Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 3. academicjournals.org [academicjournals.org]

- 4. Review on Perimidines: A synthetic Pathways Approach – Material Science Research India [materialsciencejournal.org]

- 5. zjms.hmu.edu.krd [zjms.hmu.edu.krd]

- 6. zjms.hmu.edu.krd [zjms.hmu.edu.krd]

- 7. pdf.benchchem.com [pdf.benchchem.com]

- 8. 2-[2-(Diphenylphosphoryl)phenyl]-1H-perimidine [mdpi.com]

- 9. dergi.fabad.org.tr [dergi.fabad.org.tr]

- 10. researchgate.net [researchgate.net]

- 11. tandfonline.com [tandfonline.com]

- 12. mdpi.com [mdpi.com]

- 13. Well-defined cobalt(ii)-catalyzed synthesis of perimidine derivatives via acceptorless dehydrogenative annulation - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]

- 14. Design, synthesis, anti-inflammatory activity, and molecular docking studies of perimidine derivatives containing triazole - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. Synthesis and Biological Activity of Perimidine Derivatives [yyhx.ciac.jl.cn]

- 16. Antiviral Activity of Pyrimidine Containing Compounds: Patent Review - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. eurekaselect.com [eurekaselect.com]

- 18. researchgate.net [researchgate.net]

Tautomeric Landscapes of 2-Substituted Perimidine and Imidazole Systems: A Technical Guide for Researchers and Drug Development Professionals

Abstract

Tautomerism, the dynamic equilibrium between interconverting structural isomers, is a fundamental concept in organic chemistry with profound implications for the physicochemical properties, biological activity, and therapeutic efficacy of heterocyclic compounds. This in-depth technical guide provides a comprehensive exploration of tautomerism in two critical classes of N-heterocycles: 2-substituted perimidines and imidazoles. These scaffolds are privileged structures in medicinal chemistry and materials science, and understanding their tautomeric behavior is paramount for rational drug design and the development of novel functional materials. This guide synthesizes theoretical principles with field-proven experimental and computational methodologies to offer researchers, scientists, and drug development professionals a detailed resource for characterizing and predicting the tautomeric landscapes of these important molecular systems.

Introduction: The Significance of Tautomerism in Drug Discovery and Materials Science

Tautomers are constitutional isomers that readily interconvert through the migration of a proton, accompanied by a shift in the location of a double bond.[1][2] This seemingly subtle structural change can dramatically alter a molecule's properties, including its acidity/basicity, polarity, hydrogen bonding capabilities, and shape.[3] In the context of drug development, the predominant tautomeric form of a drug molecule can significantly influence its absorption, distribution, metabolism, and excretion (ADME) profile, as well as its binding affinity to biological targets.[4][5][6][7][8] For instance, different tautomers can exhibit distinct interactions with receptor binding sites, leading to variations in pharmacological activity.[8]

Perimidines and imidazoles are key components in a wide array of pharmaceuticals and functional materials.[4][5][6][7][8][9][10][11][12][13][14][15] Imidazole derivatives are found in antifungal, anticancer, and antiviral medications, while perimidines exhibit antitumor, antimicrobial, and anti-inflammatory properties.[4][5][6][7][8][9][11][12][14] The 2-position of both ring systems is a common site for substitution, offering a versatile handle for modulating their electronic and steric properties. Consequently, a thorough understanding of the tautomeric equilibria in 2-substituted derivatives is crucial for optimizing their performance in various applications.

This guide will delve into the specific types of tautomerism observed in these systems, the factors that govern the position of the equilibrium, and the state-of-the-art techniques employed for their characterization.

Tautomeric Equilibria in 2-Substituted Imidazole Systems

The imidazole ring, a five-membered heterocycle with two nitrogen atoms, exhibits a fundamental form of annular tautomerism.[16] The proton on the N1 nitrogen can migrate to the N3 nitrogen, resulting in two energetically equivalent tautomers in the parent imidazole. However, in unsymmetrically substituted imidazoles, such as those with a substituent at the 2-position, this tautomerism leads to two distinct chemical entities with potentially different properties.

Annular Tautomerism

In a 2-substituted imidazole, the N-H proton can reside on either of the two ring nitrogens, leading to what are often designated as the 1-H and 3-H tautomers (or, depending on the substitution pattern, tautomers with the substituent at different positions relative to the N-H). The position of this equilibrium is highly sensitive to the electronic nature of the substituent at the 2-position. Electron-donating groups tend to favor the tautomer where the proton is on the nitrogen further from the substituent, while electron-withdrawing groups favor the opposite arrangement.

Logical Relationship: Influence of Substituents on Annular Tautomerism

Caption: The imine-enamine tautomeric equilibrium in 2-substituted perimidines.

Zwitterionic Forms

In certain cases, particularly with acidic substituents at the 2-position, 2-substituted perimidines can exist in a zwitterionic form in the solid state. [17]This involves the transfer of a proton from the substituent to one of the basic nitrogen atoms of the perimidine ring, resulting in a molecule with both a positive and a negative formal charge.

Experimental and Computational Methodologies for Tautomer Analysis

A multi-pronged approach combining experimental and computational techniques is essential for a comprehensive understanding of tautomeric equilibria.

Experimental Protocols

NMR spectroscopy is a powerful tool for both qualitative and quantitative analysis of tautomers in solution. [18][19][20][21][22]Different tautomers will exhibit distinct chemical shifts and coupling constants.

Detailed Protocol: ¹H and ¹³C NMR Analysis

-

Sample Preparation: Dissolve a precisely weighed amount of the 2-substituted perimidine or imidazole in a suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃, Methanol-d₄). The choice of solvent is critical as it can influence the tautomeric equilibrium. 2. ¹H NMR Acquisition: Acquire a standard one-dimensional proton NMR spectrum. Key signals to monitor include the N-H protons (which may be broad due to chemical exchange), aromatic protons, and any protons on the substituent. The integration of signals corresponding to each tautomer can provide their relative populations.

-

¹³C NMR Acquisition: Obtain a proton-decoupled ¹³C NMR spectrum. The chemical shifts of the carbon atoms in the heterocyclic ring and the substituent are highly sensitive to the tautomeric form.

-

2D NMR Experiments: Techniques such as HSQC (Heteronuclear Single Quantum Coherence) and HMBC (Heteronuclear Multiple Bond Correlation) can be employed to unambiguously assign proton and carbon signals to specific tautomers.

-

Variable Temperature (VT) NMR: Acquiring spectra at different temperatures can provide thermodynamic information about the tautomeric equilibrium and help to resolve broad signals due to exchange.

Tautomers possess different electronic structures and will therefore exhibit distinct UV-Vis absorption spectra. [19][23]This technique is particularly useful for studying tautomerism in different solvents.

Data Presentation: Solvent Effects on Tautomeric Equilibrium

| Solvent | Dielectric Constant | Predominant Tautomer (Hypothetical Example) | λ_max (nm) |

| Hexane | 1.88 | Enol/Enamine | 280 |

| Chloroform | 4.81 | Enol/Enamine | 285 |

| Ethanol | 24.5 | Keto/Imine | 310 |

| Water | 80.1 | Keto/Imine | 315 |

Single-crystal X-ray diffraction provides definitive structural information about the tautomeric form present in the solid state. [24][25]However, it is important to remember that the solid-state structure may not be representative of the tautomeric equilibrium in solution. In some cases, co-crystals containing multiple tautomers can be observed. [26]

Computational Chemistry

Computational methods, particularly Density Functional Theory (DFT), are invaluable for complementing experimental studies. [3][27][28][29]They can provide insights into the relative stabilities of tautomers and aid in the interpretation of spectroscopic data.

Logical Workflow for Computational Analysis

Caption: A typical workflow for the computational analysis of tautomerism.

Detailed Methodology: DFT Calculations

-

Model Building: Construct the 3D structures of all plausible tautomers of the molecule of interest using molecular modeling software.

-

Quantum Mechanical Calculations: Perform geometry optimizations and frequency calculations for each tautomer using a suitable DFT functional (e.g., B3LYP) and basis set (e.g., 6-311++G(d,p)). Calculations should be performed in the gas phase and with implicit solvent models to simulate different environments.

-

Data Analysis: Calculate the relative electronic and Gibbs free energies of the tautomers to predict their relative stabilities. Theoretical NMR chemical shifts and UV-Vis absorption spectra can also be calculated and compared with experimental data.

Factors Influencing Tautomeric Equilibria

The position of a tautomeric equilibrium is a delicate balance of several factors:

-

Solvent: The polarity and hydrogen-bonding capability of the solvent can preferentially stabilize one tautomer over another. Polar solvents tend to favor more polar tautomers.

-

Temperature: Changes in temperature can shift the equilibrium, with higher temperatures generally favoring the less stable tautomer due to entropic effects. * Substituents: The electronic and steric properties of substituents can have a profound impact on the relative stabilities of tautomers.

-

pH: For ionizable compounds, the pH of the solution will determine the protonation state and can significantly influence the observed tautomeric forms.

Conclusion and Future Perspectives

The study of tautomerism in 2-substituted perimidine and imidazole systems is a vibrant and essential area of research with direct implications for drug discovery and materials science. A comprehensive understanding of the tautomeric landscape of these privileged scaffolds allows for the rational design of molecules with optimized properties. The continued development of advanced spectroscopic techniques, such as resonant inelastic X-ray scattering (RIXS), and more accurate computational models will further enhance our ability to unravel complex tautomeric mixtures and predict their behavior in diverse environments. [30]By embracing a multidisciplinary approach that integrates synthesis, spectroscopy, and computation, researchers can unlock the full potential of these versatile heterocyclic systems.

References

- Benchchem. A Comprehensive Technical Guide to the Synthesis of 2-Substituted Imidazoles.

- Gaidelis, P., et al. (2016). Synthesis and properties of glass-forming 2-substituted perimidines. Full article.

- Patsnap Eureka. (2025). Tautomerization Explained: Keto-Enol and Other Common Types.

- Safari, J., et al. (2018).

- Walsh Medical Media. (2024).

- Benchchem. A comparative study of the synthesis methods for 2-substituted perimidines.

- Walsh Medical Media. (2025). How Tautomerization Facilitates Molecular Alignment in Crystallographic Studies?

- Yelma, G. N., & Bachhav, N. D. (2021). Review on Perimidines: A synthetic Pathways Approach.

- Sahiba, N., & Agarwal, S. (2020).

- Kumar, R., et al. (2019).

- Multichem. (2025).

- Leszczynski, J., & Shukla, M. K. (2009). Combinatorial–computational–chemoinformatics (C3) approach to finding and analyzing low-energy tautomers. PMC - NIH.

- Request PDF. Imidazole-based drugs and drug discovery: Present and future perspectives.

- de Oliveira, R. S., et al. (2023). Imidazole: Synthesis, Functionalization and Physicochemical Properties of a Privileged Structure in Medicinal Chemistry. MDPI.

- ResearchGate. (2025). A new route to 2-substituted perimidines based on nitrile oxide chemistry.

- Begg, C. G., Grimmett, M. R., & Wethey, P. D. (1973). The synthesis of 2-Alkyl- and 2-Acyl-imidazoles by substitution methods. ConnectSci.

- Taylor & Francis. (2026).

- Li, W., et al. (2021). Imidazole Scaffold Based Compounds in the Development of Therapeutic Drugs. Frontiers in Chemistry.

- ResearchGate. The tautomerism of 2-substituted perimidines.

- ResearchGate. (2020).

- Dimov, N., et al. (2020).

- Benchchem. An In-depth Technical Guide on the Keto-Enol Tautomerism of 2'-Deoxyisoguanosine.

- Wieder, M., et al. (2021). Fitting quantum machine learning potentials to experimental free energy data: predicting tautomer ratios in solution. Chemical Science (RSC Publishing).

- Rowan. Tautomer Search.

- Movassaghi, M., & Schmidt, M. A. (2007). Synthesis of 2-imidazolones and 2-iminoimidazoles. PMC - NIH.

- Lightsources.org. (2022). Unravelling tautomeric mixtures.

- Crown. (2026). Tautomerization: A Simple Guide For Organic Chemistry.

- Amanote Research. (2010). (PDF)

- Al-Amiery, A. A., et al. (2020). Synthesis, Spectroscopic Studies and Keto-Enol Tautomerism of Novel 1,3,4-Thiadiazole Derivative Containing 3-Mercaptobutan-2-one and Quinazolin-4-one Moieties. PMC.

- Benchchem. Tautomerism in 2-Acetyl-4-Methylimidazole: An In-depth Technical Guide.

- ResearchGate. (2025). Solid State Annular Tautomerism in a Molecule Containing Two Imidazole Moieties.

- Dominiak, P. M., et al. (2021). Two Tautomers of Thiobarbituric Acid in One Crystal: The Experimental Charge Density Perspective. MDPI.

- Liu, J., et al. (2023).

- RSC Publishing. Study of the enol–enaminone tautomerism of α-heterocyclic ketones by deuterium effects on 13C chemical shifts.

- Murguly, E., Norsten, T. B., & Branda, N. (2001). Tautomerism of 4-hydroxyterpyridine in the solid, solution and gas phases: an X-ray, FT-IR and NMR study. RSC Publishing.

- RSC Publishing. (2020). Recent advances in the synthesis of imidazoles.

- ResearchGate. (2016).

- RCS Research Chemistry Services. How about Tautomers?.

- Bentham Science. Synthesis and Reactions of Perimidines and Their Fused Systems.

- OUCI.

- Chemistry LibreTexts. (2024). 5.1: Keto-Enol Tautomerism.

- ResearchGate. (2025). Experimental and pK prediction aspects of tautomerism of drug-like molecules.

- Moro, A., et al. (2016). Experimental and Chemoinformatics Study of Tautomerism in a Database of Commercially Available Screening Samples.

- Wikipedia. Tautomer.

- Kumar, A., et al. (2015). One-Pot Synthesis of 2,4,5-Trisubstituted Imidazoles via [2 + 2 + 1] Cycloannulation of 1,3-Bishet(aryl)-monothio-1,3-diketones, α-Substituted Methylamines and Sodium Nitrite through α-Nitrosation of Enaminones.

Sources

- 1. Tautomerization Explained: Keto-Enol and Other Common Types [eureka.patsnap.com]

- 2. chem.libretexts.org [chem.libretexts.org]

- 3. Tautomer Search | Rowan [rowansci.com]

- 4. Imidazole: The Versatile Compound Powering Pharmaceuticals by International Chemical Supplier and Stockist in India [multichemindia.com]

- 5. researchgate.net [researchgate.net]

- 6. mdpi.com [mdpi.com]

- 7. tandfonline.com [tandfonline.com]

- 8. benthamdirect.com [benthamdirect.com]

- 9. pdf.benchchem.com [pdf.benchchem.com]

- 10. tandfonline.com [tandfonline.com]

- 11. Review on Perimidines: A synthetic Pathways Approach – Material Science Research India [materialsciencejournal.org]

- 12. Recent Advances in the Synthesis of Perimidines and their Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

- 14. researchgate.net [researchgate.net]

- 15. eurekaselect.com [eurekaselect.com]

- 16. Tautomer - Wikipedia [en.wikipedia.org]

- 17. researchgate.net [researchgate.net]

- 18. pdf.benchchem.com [pdf.benchchem.com]

- 19. walshmedicalmedia.com [walshmedicalmedia.com]

- 20. mdpi.com [mdpi.com]

- 21. researchgate.net [researchgate.net]

- 22. pubs.acs.org [pubs.acs.org]

- 23. researchgate.net [researchgate.net]

- 24. How Tautomerization Facilitates Molecular Alignment in Crystallographic Studies? [eureka.patsnap.com]

- 25. research.amanote.com [research.amanote.com]

- 26. mdpi.com [mdpi.com]

- 27. Combinatorial–computational–chemoinformatics (C3) approach to finding and analyzing low-energy tautomers - PMC [pmc.ncbi.nlm.nih.gov]

- 28. pdf.benchchem.com [pdf.benchchem.com]

- 29. Fitting quantum machine learning potentials to experimental free energy data: predicting tautomer ratios in solution - Chemical Science (RSC Publishing) DOI:10.1039/D1SC01185E [pubs.rsc.org]

- 30. lightsources.org [lightsources.org]

The Resurgence of Perimidines: A Technical Guide to Their Anticancer Activity and Evaluation

An In-depth Technical Guide for Drug Development Professionals

Foreword: The Imperative for Novel Anticancer Scaffolds

In the landscape of oncology drug discovery, the demand for novel chemical scaffolds that can overcome the dual challenges of therapeutic resistance and off-target toxicity is relentless. Among the myriad of heterocyclic compounds, perimidines—a class of fused nitrogen-containing heterocycles—have emerged as a particularly compelling scaffold.[1] First identified in the 19th century, their unique electronic and structural properties have garnered significant interest for applications ranging from materials science to medicinal chemistry.[1] This guide serves as a technical deep-dive for researchers, chemists, and drug development professionals, synthesizing current knowledge on the synthesis, biological mechanisms, and preclinical evaluation of perimidine derivatives as next-generation anticancer agents.[2][3] We will move beyond mere data reporting to explore the causal relationships that underpin their activity, providing both the "what" and the "why" of their therapeutic potential.

Synthetic Strategies: From Classical Condensation to Green Chemistry

The foundational route to the perimidine core is elegant in its simplicity: the cyclocondensation of 1,8-diaminonaphthalene (NDA) with a carbonyl-containing compound, such as an aldehyde or carboxylic acid.[1] This reaction forms the tricyclic perimidine nucleus, a planar and electron-rich system that is crucial for its biological interactions.[3]

Modern synthetic chemistry has refined this process to improve yields, reduce reaction times, and enhance environmental sustainability. Microwave-assisted organic synthesis (MAOS), for instance, provides rapid, solvent-free conditions for condensing NDA with various acid anhydrides to produce tetracyclic and pentacyclic perimidine derivatives in good yields.[2][3] Similarly, ultrasonication has been employed as a green, additive-free method to synthesize nitro-substituted 2,3-dihydro-1H-perimidines with yields up to 90%.[4] The choice of catalyst—ranging from Brønsted and Lewis acids to metal-free and nanocatalysts—further allows for the fine-tuning of reaction conditions and the diversification of the resulting derivatives.[1][3][5]

Caption: General synthetic pathway for perimidine derivatives.

Unraveling the Mechanisms of Antitumor Action

The therapeutic efficacy of perimidine derivatives stems from their ability to disrupt multiple, often interconnected, cellular processes essential for cancer cell survival and proliferation. Their planar aromatic structure is a key determinant of their primary modes of action.

DNA Intercalation and Topoisomerase Poisoning

The flat, polycyclic structure of many perimidine derivatives allows them to function as classic DNA intercalating agents.[6][7] By inserting themselves between the base pairs of the DNA double helix, they disrupt the DNA topology. This physical obstruction interferes with critical processes like DNA replication and transcription, ultimately leading to cell death.

Furthermore, this interaction can lead to the inhibition of topoisomerase enzymes, particularly Topoisomerase II (Topo II).[5] Topo II is vital for resolving DNA tangles during replication.[8] Certain perimidine derivatives act as "topoisomerase poisons," stabilizing the transient covalent complex formed between Topo II and DNA.[8][9] This prevents the re-ligation of the DNA strands, resulting in the accumulation of double-strand breaks, a highly cytotoxic lesion that triggers cell death pathways.[9][10]

Induction of Cell Cycle Arrest

A hallmark of potent anticancer agents is the ability to halt the cell cycle, preventing uncontrolled proliferation. Numerous studies have shown that perimidine derivatives can induce phase-specific cell cycle arrest, most commonly at the G2/M checkpoint.[4][11] This arrest prevents cells from entering mitosis, providing a window for DNA repair or, if the damage is too severe, the initiation of apoptosis. The mechanism often involves the modulation of key cell cycle regulatory proteins, such as the upregulation of cyclin-dependent kinase inhibitors like p21 and the tumor suppressor protein p53.[11][12]

Activation of Apoptotic Pathways

Ultimately, the cytotoxic effects of most perimidine compounds converge on the induction of apoptosis, or programmed cell death. Evidence from multiple studies confirms their strong pro-apoptotic activity.[3][4] This is characterized by morphological changes, the externalization of phosphatidylserine (detected by Annexin V staining), and DNA fragmentation.[4][13] Mechanistically, these derivatives can activate intrinsic apoptotic pathways by modulating the balance of pro-apoptotic (e.g., Bax) and anti-apoptotic (e.g., Bcl-2) proteins, leading to mitochondrial membrane depolarization and the activation of executioner caspases.[13][14]

Kinase Inhibition

The electron-rich perimidine core and its strategically positioned nitrogen atoms create a molecular topology favorable for interacting with the ATP-binding pockets of various kinases.[3] For example, certain nitro-substituted perimidines have been investigated as potential inhibitors of the Epidermal Growth Factor Receptor (EGFR), a kinase frequently overactive in non-small cell lung cancer.[4] By blocking such signaling pathways, these compounds can cut off the proliferative and survival signals that cancer cells depend on.

Caption: Interconnected mechanisms of anticancer action for perimidine derivatives.

Structure-Activity Relationship (SAR): A Quantitative Comparison

The potency of perimidine derivatives is highly dependent on the nature and position of substituents on the core structure. SAR studies are critical for optimizing lead compounds into clinical candidates. By systematically modifying the scaffold and evaluating the resulting compounds against a panel of cancer cell lines, clear trends emerge that guide rational drug design.

For example, studies on tetracyclic and pentacyclic perimidines have shown that specific substitutions can confer selectivity and enhance potency against cell lines such as breast (T47D), lung (NCI-H522), and colon (HCT-15).[2][3] The introduction of a chlorine atom at position 7 of a thiazolo[4,5-d]pyrimidine scaffold was found to significantly increase cytotoxic activity compared to 7-oxo or 7-amino derivatives.[15]

Table 1: Comparative Anticancer Activity (IC₅₀ in µM) of Representative Perimidine Derivatives

| Compound ID | Cancer Cell Line | IC₅₀ (µM) | Key Structural Feature | Reference |

| 3a | Breast (T47D) | 1.98 | Tetracyclic Imide | [2] |

| 3a | Lung (NCI-H522) | 2.51 | Tetracyclic Imide | [2] |

| 3f | Liver (HepG2) | 2.63 | Tetracyclic Imide | [2] |

| A1 | Colon (HCT116) | 0.06 | Chalcone Analogue | [3] |

| A7 | Breast (MCF-7) | 0.04 | Chalcone Analogue | [3] |

| 3b | Colon (SW620) | < 0.01 | 7-Chloro-thiazolo[4,5-d]pyrimidine | [15] |

| 3b | Lung (NCI-H522) | < 0.01 | 7-Chloro-thiazolo[4,5-d]pyrimidine | [15] |

| 7a | Liver (HepG2) | 2.95 | Dihydropyrido[2,3-d]pyrimidine | [16] |

| 9a | Colon (HCT-116) | 3.95 | Pyrrolo[2,1-b]benzothiazole | [16] |

Note: This table is a curated representation. IC₅₀ values can vary based on assay conditions and exposure times.

Essential In Vitro Protocols: A Step-by-Step Guide

Validating the anticancer potential of newly synthesized perimidine derivatives requires a robust and standardized set of in vitro assays. The following protocols provide detailed, self-validating methodologies for key evaluations.

Caption: General experimental workflow for in vitro evaluation.

Protocol 1: MTT Assay for Cellular Viability and Cytotoxicity

Principle: This colorimetric assay measures the metabolic activity of cells, which serves as an indicator of cell viability. The mitochondrial dehydrogenase enzymes in living cells reduce the yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to a purple formazan product, the absorbance of which is quantifiable by spectrophotometry.

Methodology:

-

Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C and 5% CO₂ to allow for cell attachment.

-

Compound Treatment: Prepare serial dilutions of the perimidine derivatives in culture medium. Remove the old medium from the wells and add 100 µL of the compound-containing medium. Include a vehicle control (e.g., 0.1% DMSO) and an untreated control.

-

Incubation: Incubate the plate for the desired exposure time (typically 24, 48, or 72 hours) at 37°C and 5% CO₂.

-

MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for an additional 3-4 hours. The rationale is to allow sufficient time for viable cells to metabolize the MTT.

-

Formazan Solubilization: Carefully remove the medium from each well. Add 150 µL of a solubilization solvent (e.g., DMSO or acidic isopropanol) to each well to dissolve the purple formazan crystals. Gently pipette to ensure complete dissolution.

-

Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot the viability against the log of the compound concentration and use non-linear regression to determine the IC₅₀ value (the concentration that inhibits 50% of cell growth).

Protocol 2: Cell Cycle Analysis via Propidium Iodide (PI) Staining

Principle: Propidium iodide is a fluorescent intercalating agent that stains DNA. The fluorescence intensity of PI is directly proportional to the amount of DNA within a cell. By analyzing a population of cells with flow cytometry, one can distinguish between cells in different phases of the cell cycle (G0/G1, S, and G2/M) based on their DNA content.

Methodology:

-

Cell Culture and Treatment: Seed cells in 6-well plates and treat with the perimidine derivative at its IC₅₀ and 2x IC₅₀ concentrations for 24 or 48 hours.

-

Cell Harvesting: Harvest both adherent and floating cells to include the apoptotic population. Centrifuge the cell suspension at 300 x g for 5 minutes.

-

Fixation: Discard the supernatant and resuspend the cell pellet in 500 µL of ice-cold PBS. Add the cells dropwise into 4.5 mL of ice-cold 70% ethanol while vortexing gently. This step is critical as it fixes the cells and permeabilizes the membrane for PI entry, preserving the DNA integrity. Store at -20°C for at least 2 hours (or overnight).

-

Staining: Centrifuge the fixed cells, discard the ethanol, and wash once with PBS. Resuspend the pellet in 500 µL of PI staining solution (containing 50 µg/mL PI and 100 µg/mL RNase A in PBS). The RNase A is essential to degrade RNA, ensuring that PI only stains DNA.

-

Incubation: Incubate in the dark at room temperature for 30 minutes.

-

Flow Cytometry: Analyze the samples using a flow cytometer. Collect at least 10,000 events per sample.

-

Data Analysis: Use cell cycle analysis software (e.g., ModFit LT™, FlowJo™) to deconvolute the DNA content histograms and quantify the percentage of cells in the G0/G1, S, and G2/M phases.

Protocol 3: Apoptosis Quantification via Annexin V-FITC and PI Staining

Principle: In the early stages of apoptosis, phosphatidylserine (PS) translocates from the inner to the outer leaflet of the plasma membrane. Annexin V, a protein with a high affinity for PS, is conjugated to a fluorophore (like FITC) to detect these early apoptotic cells. Propidium Iodide is used concurrently to identify late apoptotic and necrotic cells, which have lost membrane integrity.

Methodology:

-

Cell Treatment: Seed and treat cells in 6-well plates as described for the cell cycle analysis protocol.

-

Cell Harvesting: Collect all cells (adherent and floating) and wash them once with cold PBS.

-

Staining: Resuspend the cell pellet in 100 µL of 1X Annexin V Binding Buffer. Add 5 µL of Annexin V-FITC and 5 µL of PI solution (50 µg/mL).

-

Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark. The timing is crucial to minimize the detection of false positives.

-

Analysis: Add 400 µL of 1X Annexin V Binding Buffer to each tube and analyze immediately by flow cytometry.

-

Data Interpretation:

-

Annexin V- / PI- (Lower Left Quadrant): Live cells.

-

Annexin V+ / PI- (Lower Right Quadrant): Early apoptotic cells.

-

Annexin V+ / PI+ (Upper Right Quadrant): Late apoptotic or necrotic cells.

-

Annexin V- / PI+ (Upper Left Quadrant): Necrotic cells/debris. Quantify the percentage of cells in each quadrant to determine the extent of apoptosis induction.

-

Conclusion and Future Trajectory

Perimidine derivatives represent a versatile and highly promising class of anticancer agents. Their straightforward synthesis, coupled with a multi-pronged mechanism of action that includes DNA damage, cell cycle arrest, and apoptosis induction, makes them an attractive scaffold for further development. The structure-activity relationship data clearly indicates that their potency can be finely tuned through targeted chemical modifications.

The path forward will involve leveraging computational modeling and medicinal chemistry to design derivatives with enhanced selectivity for cancer cells and improved pharmacokinetic profiles. In vivo studies using xenograft models are the critical next step to validate the preclinical efficacy observed in vitro. Ultimately, the exploration of perimidine derivatives in combination with existing chemotherapeutics or targeted therapies could unlock synergistic effects and provide new avenues for overcoming treatment resistance in oncology.

References

-

Kumar, D., et al. (2018). Solvent-free synthesis and anticancer activity evaluation of benzimidazole and perimidine derivatives. Medicinal Chemistry Research, 27, 1023–1035. Available at: [Link]

-

Request PDF. (2025). Solvent-free synthesis and anticancer activity evaluation of benzimidazole and perimidine derivatives. ResearchGate. Available at: [Link]

-

Cain, B. F., et al. (1976). Potential antitumor agents. 53. Synthesis, DNA binding properties, and biological activity of perimidines designed as minimal DNA-intercalating agents. Journal of Medicinal Chemistry, 19(9), 1172–1178. Available at: [Link]

-

Eldeab, H.A., & Eweas, A.F. (2018). A greener approach synthesis and docking studies of perimidine derivatives as potential anticancer agents. Journal of Heterocyclic Chemistry, 55(2), 431-439. Available at: [Link]

-

Işıkdağ, İ., et al. (2009). Cytotoxic Effects of Some Perimidine Derivatives on F2408 and 5Rp7 Cell Lines. FABAD Journal of Pharmaceutical Sciences, 34, 139-145. Available at: [Link]

-

Daniel, S., et al. (2025). Ultrasonication-assisted green synthesis, in silico EGFR-binding analysis, and cytotoxic evaluation of nitro-perimidines for non-small cell lung cancer. Journal of Molecular Modeling, 31(1), 45. Available at: [Link]

-

Singh, R., et al. (2020). Recent Advances in the Synthesis of Perimidines and their Applications. Chemistry of Heterocyclic Compounds, 56, 1-22. Available at: [Link]

-

Sharma, P., & Kumar, A. (2021). Novel pyridine and pyrimidine derivatives as promising anticancer agents: A review. Arabian Journal of Chemistry, 14(12), 103444. Available at: [Link]

-

Christodoulou, M. S., et al. (2015). Anticancer pyridines induce G2/M arrest and apoptosis via p53 and JNK upregulation in liver and breast cancer cells. Oncology Letters, 10(4), 2133–2139. Available at: [Link]

-

Al-Qubaisi, M., et al. (2020). Cell Cycle Arrest and Apoptotic Effect of 7-(4-(N-substituted carbamoylmethyl) piperazin-1-yl) Ciprofloxacin-derivative on HCT 116 and A549 Cancer Cells. Anticancer Research, 40(5), 2699-2708. Available at: [Link]

-

Eeduri, B. R., et al. (2022). A Full-Scale Review on the Anticancer Potential of Pteridine Derivatives. International Journal of Pharmaceutical Sciences and Research, 13(12), 4545-4558. Available at: [Link]

-

Datta, A., & Panja, S. (2001). Cell cycle arrest mediated by a pyridopyrimidine is not abrogated by over-expression of Bcl-2 and cyclin D1. FEBS Letters, 496(2-3), 110-114. Available at: [Link]

-

Marchand, C., et al. (2001). Molecular basis of the targeting of topoisomerase II-mediated DNA cleavage by VP16 derivatives conjugated to triplex-forming oligonucleotides. Nucleic Acids Research, 29(10), 2179–2187. Available at: [Link]

-

El-Sayed, N., et al. (2024). Novel bioactive pyrido[2,3-d]pyrimidine derivatives with potent cytotoxicity through apoptosis as PIM-1 kinase inhibitors. Scientific Reports, 14(1), 7990. Available at: [Link]

-

Sun, Y., et al. (2020). Entrapment of DNA topoisomerase-DNA complexes by nucleotide/nucleoside analogs. DNA Repair, 89, 102839. Available at: [Link]

-

ResearchGate. (n.d.). Structure–activity relationship of piperidine derivatives with anticancer activity. Retrieved from [Link]

-

Tan, S., et al. (2015). A specific dispiropiperazine derivative that arrests cell cycle, induces apoptosis, necrosis and DNA damage. Scientific Reports, 5, 15392. Available at: [Link]

-

Abdo, B. F., et al. (2022). The kinetics of inhibition of Topoisomerase II by the selected compounds 6 a, 6 b, 6 d, and 6 g. ResearchGate. Available at: [Link]

-

Emirak, A., et al. (2024). Targeting apoptotic pathways in cancer: design, synthesis, and molecular docking studies of 1,3,5-trisubstituted-1H-pyrazole derivatives with Bcl-2 inhibition and DNA damage potential. RSC Advances, 14, 12345-12363. Available at: [Link]

-

Li, J., et al. (2024). Topoisomerase Inhibitors and PIM1 Kinase Inhibitors Improve Gene Editing Efficiency Mediated by CRISPR-Cas9 and Homology-Directed Repair. International Journal of Molecular Sciences, 25(12), 6678. Available at: [Link]

-

da Silva, D. L., et al. (2022). Synthesis and Evaluation of Antiproliferative Activity, Topoisomerase IIα Inhibition, DNA Binding and Non-Clinical Toxicity of New Acridine–Thiosemicarbazone Derivatives. Molecules, 27(1), 263. Available at: [Link]

-

Ghorab, M. M., et al. (2022). Synthesis and Antimicrobial, Anticancer and Anti-Oxidant Activities of Novel 2,3-Dihydropyrido[2,3-d]pyrimidine-4-one and Pyrrolo[2,1-b][2][6]benzothiazole Derivatives via Microwave-Assisted Synthesis. Molecules, 27(4), 1279. Available at: [Link]

-

Raghuwanshi, M., et al. (2026). Design, Synthesis, and Anticancer Evaluation of Pyrimidine-Based Derivatives. Journal of Pharmaceutical Research International, 38(1), 1-15. Available at: [Link]

-

Priyanka, et al. (2024). 2,2'-Bipyridine Derivatives Exert Anticancer Effects by Inducing Apoptosis in Hepatocellular Carcinoma (HepG2) Cells. Journal of Hepatocellular Carcinoma, 11, 2181–2198. Available at: [Link]

-

Kumar, A., & Singh, P. (2023). Medicinal chemistry perspective of pyrido[2,3-d]pyrimidines as anticancer agents. Future Medicinal Chemistry, 15(4), 335-364. Available at: [Link]

-

Sztanke, K., et al. (2007). Anticancer Screening and Structure Activity Relationship Study of Some Semicarbazides and 1,2,4-Triazolin-5-ones. Acta Poloniae Pharmaceutica, 64(4), 335-342. Available at: [Link]

-

Szymańska, E., et al. (2022). Synthesis, Structural Characterization and Anticancer Activity of New 5-Trifluoromethyl-2-thioxo-thiazolo[4,5-d]pyrimidine Derivatives. Molecules, 27(2), 488. Available at: [Link]

-

Thomas, A. D., et al. (2024). Design, synthesis, and high-throughput in vitro anti-cancer evaluation of novel 4-aminopyrazolo[3,4-d]pyrimidine derivatives. RSC Medicinal Chemistry. Available at: [Link]

Sources

- 1. Recent Advances in the Synthesis of Perimidines and their Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Solvent-free synthesis and anticancer activity evaluation of benzimidazole and perimidine derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Ultrasonication-assisted green synthesis, in silico EGFR-binding analysis, and cytotoxic evaluation of nitro-perimidines for non-small cell lung cancer - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Review on Perimidines: A synthetic Pathways Approach [ouci.dntb.gov.ua]

- 6. pubs.acs.org [pubs.acs.org]

- 7. dergi.fabad.org.tr [dergi.fabad.org.tr]

- 8. Synthesis and Evaluation of Antiproliferative Activity, Topoisomerase IIα Inhibition, DNA Binding and Non-Clinical Toxicity of New Acridine–Thiosemicarbazone Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Molecular basis of the targeting of topoisomerase II-mediated DNA cleavage by VP16 derivatives conjugated to triplex-forming oligonucleotides - PMC [pmc.ncbi.nlm.nih.gov]

- 10. mdpi.com [mdpi.com]

- 11. Anticancer pyridines induce G2/M arrest and apoptosis via p53 and JNK upregulation in liver and breast cancer cells - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Cell Cycle Arrest and Apoptotic Effect of 7-(4-(N-substituted carbamoylmethyl) piperazin-1-yl) Ciprofloxacin-derivative on HCT 116 and A549 Cancer Cells | Anticancer Research [ar.iiarjournals.org]

- 13. dovepress.com [dovepress.com]

- 14. Targeting apoptotic pathways in cancer: design, synthesis, and molecular docking studies of 1,3,5-trisubstituted-1H-pyrazole derivatives with Bcl-2 inhibition and DNA damage potential - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 15. mdpi.com [mdpi.com]

- 16. mdpi.com [mdpi.com]

Strategic Design & SAR Profiling of Imidazo[4,5-e]perimidines: A Technical Guide

Executive Summary: The Tetracyclic Advantage

In the landscape of DNA-targeting small molecules, imidazole-fused perimidines (specifically the imidazo[4,5-e]perimidine scaffold) represent a high-value pharmacophore. By fusing an imidazole ring to the perimidine (a pyrimidine-fused naphthalene) core, we engineer a tetracyclic, planar system analogous to tetraazapyrene.

This guide dissects the Structure-Activity Relationship (SAR) of these compounds, moving beyond basic screening to the causal mechanics of DNA intercalation and Topoisomerase II inhibition . The fusion extends the

Chemical Architecture & Synthesis Strategy

The Scaffold

The core structure is a 1H-imidazo[4,5-e]perimidine .

-

Regions:

-

Region A (The Core): The planar tetracyclic slab responsible for intercalation.

-

Region B (N-1/N-3 Positions): Sites for alkylation to modulate lipophilicity and DNA groove positioning.

-

Region C (C-2 Position): The "Vector" position on the imidazole ring, ideal for attaching cationic side chains.

-

Validated Synthesis Protocol

Note: This protocol utilizes a condensation-cyclization strategy validated for high yield and purity.

Reaction Workflow (DOT Visualization):

Step-by-Step Methodology:

-

Precursor Preparation: Dissolve 1.0 eq of 4,5-diaminoperimidine (synthesized via reduction of 4-amino-5-nitroperimidine) in polyphosphoric acid (PPA).

-

Condensation: Add 1.2 eq of the appropriate carboxylic acid (e.g., 4-nitrobenzoic acid for Region C modification).

-

Cyclization: Heat the mixture to 140–160°C for 4–6 hours. The PPA acts as both solvent and dehydrating agent.

-

Quenching: Pour the cooled reaction mixture into crushed ice/ammonia water to neutralize (pH 8–9).

-

Purification: Filter the precipitate and recrystallize from DMF/Ethanol.

Critical Control: Monitor the disappearance of the diamine doublet in

Structure-Activity Relationship (SAR) Deep Dive

The potency of imidazole-fused perimidines is governed by the "Anchor and Chain" model. The tetracyclic ring acts as the anchor (intercalation), while the substituents act as the chain (electrostatic binding).

The Anchor: Core Planarity (Region A)

-

Mechanism: The tetracyclic system inserts between DNA base pairs (preferentially G-C rich regions).

-

SAR Rule: Substituents on the naphthalene ring that distort planarity (e.g., bulky tert-butyl groups) drastically reduce cytotoxicity (

increases >10-fold). -

Optimization: Keep the core flat. Halogenation (Cl, Br) at the 6,7-positions can enhance lipophilicity without steric clash.

The Chain: Cationic Side Chains (Region C)

-

Mechanism: A flexible alkyl chain terminated with a tertiary amine (e.g., N,N-dimethylamino) interacts with the negatively charged phosphate backbone of DNA.

-

SAR Rule:

-

Chain Length: A 2-carbon (ethyl) or 3-carbon (propyl) linker is optimal. Longer chains (>5 carbons) lead to entropic penalties.

-

Terminal Group: Morpholine or Piperazine tails often show superior pharmacokinetic profiles compared to simple diethylamines due to reduced metabolic oxidation.

-

Electronic Tuning (Region B)

-

Mechanism: Electron-withdrawing groups (EWGs) on the phenyl ring at C-2 lower the LUMO energy, facilitating electron transfer processes often associated with DNA damage.

-

SAR Rule:

or

SAR Summary Table:

| Structural Modification | Effect on DNA Binding ( | Effect on Cytotoxicity ( | Mechanistic Insight |

| Core: Fused Imidazole | High Increase | Decrease (Potent) | Extends |

| C-2: Amino-alkyl chain | Very High Increase | Decrease (Potent) | Electrostatic "clamp" on phosphate backbone. |

| C-2: Bulky Aryl group | Moderate Increase | Variable | Steric hindrance may block deep intercalation. |

| N-1: Methylation | Neutral/Slight Decrease | Neutral | Modulates solubility; prevents H-bonding. |

Mechanism of Action: The Signaling Cascade

The biological efficacy of these compounds is not merely physical DNA blockage but the triggering of apoptotic pathways via Topoisomerase II poisoning.

[2]

Validated Screening Protocols

To ensure data integrity, the following protocols must be treated as self-validating systems with mandatory positive controls.

In Vitro Cytotoxicity (MTT Assay)

-

Objective: Determine

values against a panel (e.g., HeLa, MCF-7, A549). -

Controls:

-

Positive: Doxorubicin (Known intercalator).[1]

-

Negative: DMSO (0.1%).

-

-

Protocol:

-

Seed cells (

cells/well) in 96-well plates; incubate 24h. -

Add test compounds (serial dilutions 0.1

M – 100 -

Incubate 48h.

-

Add MTT reagent (5 mg/mL); incubate 4h.

-

Dissolve formazan crystals in DMSO.

-

Measure Absorbance at 570 nm.

-

-

Data Validity: The

-factor of the assay must be

DNA Binding Affinity ( / Study)

-

Objective: Confirm physical intercalation.

-

Method: Thermal Denaturation (

). -

Logic: Intercalators stabilize the double helix, raising the melting temperature (

). -

Criterion: A

C indicates strong intercalation.

References

-

Anticancer potential of some imidazole and fused imidazole derivatives. National Institutes of Health (PMC).

-

A Comprehensive Review on Fused Heterocyclic as DNA Intercalators. Current Pharmaceutical Design / PubMed.

-

Synthesis and structure-activity-relationships of 1H-imidazo[4,5-c]quinolines. Journal of Medicinal Chemistry / PubMed.

-

Intercalation (Biochemistry) - Mechanisms and Agents. Wikipedia (General Reference).

-

Recent Developments in the Chemistry of DNA Intercalators. Molecules (MDPI).

Sources

The Perimidine Pharmacophore: Structural Evolution and Therapeutic Trajectory

Content Type: Technical Whitepaper Audience: Medicinal Chemists, Pharmacologists, and Drug Discovery Specialists

Executive Summary

The perimidine scaffold (

Structural Fundamentals & Synthetic Evolution

The Amphoteric Tricycle

Perimidine is unique among heterocycles due to its amphoteric electronic profile. It possesses a

-

Electrophilic Attack: Occurs readily at positions 4, 6, 7, and 9 of the naphthalene ring.

-

Nucleophilic Attack: Occurs at the C-2 position of the pyrimidine ring.

Synthetic Pathways

The classical synthesis involves the condensation of 1,8-diaminonaphthalene with carbonyl electrophiles. Modern "green" approaches utilize nanocatalysts to improve yield and reduce solvent toxicity.

Figure 1: Synthetic Evolution of Perimidine Scaffolds

Caption: Transition from classical thermal condensation to microwave-assisted and nanocatalyst-driven synthesis.

Pharmacological Trajectory: From Intercalation to Inhibition

The pharmacological history of perimidine is defined by a shift from geometric recognition (DNA binding) to molecular recognition (enzyme active sites).

Era 1: DNA Intercalation (1970s–1990s)

Early perimidine derivatives were designed as "minimal" DNA intercalators. The planar tricyclic surface area allows the molecule to slide between base pairs of the DNA double helix.

-

Mechanism:

-stacking interactions with base pairs cause local unwinding and lengthening of the DNA helix. -

Key Limitation: High cytotoxicity and low selectivity led to significant side effects, limiting clinical progression in this era.

Era 2: Kinase Inhibition & Targeted Oncology (2000s–Present)

Modern medicinal chemistry exploits the resemblance of the perimidine N-1/N-3 motif to the adenine purine core. This allows perimidines to function as ATP-competitive inhibitors.

-

EGFR Inhibition: 2-aryl perimidines occupy the ATP-binding pocket of the Epidermal Growth Factor Receptor (EGFR).

-

CDK Inhibition: Substitutions at the C-2 position allow for selectivity against Cyclin-Dependent Kinases, arresting the cell cycle at G2/M phases.

Figure 2: Divergent Mechanisms of Action

Caption: Bifurcation of biological activity based on substitution patterns. Planarity drives intercalation; functionalization drives kinase selectivity.